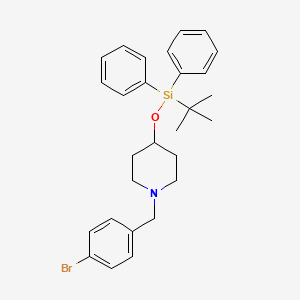
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)pipéridine
Vue d'ensemble
Description
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-bromobenzyl group and a tert-butyldiphenylsilyl ether
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
tert-butyldiphenylsilyl (TBDPS)
This is a protective group used in organic chemistry. It’s often used to protect sensitive functional groups in a molecule during chemical reactions .
Piperidine
This is a heterocyclic organic compound. Piperidine and its derivatives are ubiquitous in nature and widely used in pharmaceuticals. They are part of many therapeutic drugs used to treat conditions such as depression, anxiety, schizophrenia, and Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 4-Bromobenzyl Group: This step often involves a nucleophilic substitution reaction where a piperidine derivative reacts with 4-bromobenzyl chloride under basic conditions.
Protection with tert-Butyldiphenylsilyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of intermediates and final products through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the 4-bromobenzyl group can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups in place of the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromobenzyl)piperidine: Lacks the tert-butyldiphenylsilyl group, making it less sterically hindered.
4-(tert-Butyldiphenylsilyl)piperidine:
1-Benzyl-4-((tert-butyldiphenylsilyl)oxy)piperidine: Similar structure but without the bromine atom, leading to different chemical properties.
Uniqueness
1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is unique due to the combination of the 4-bromobenzyl group and the tert-butyldiphenylsilyl ether. This combination provides a balance of reactivity and steric protection, making it a valuable intermediate in various synthetic pathways.
Propriétés
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNOSi/c1-28(2,3)32(26-10-6-4-7-11-26,27-12-8-5-9-13-27)31-25-18-20-30(21-19-25)22-23-14-16-24(29)17-15-23/h4-17,25H,18-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOJTTKMYJEPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B1446057.png)

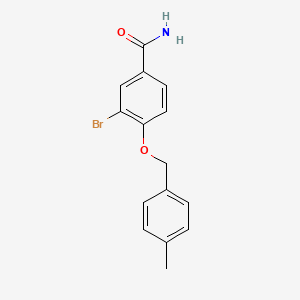
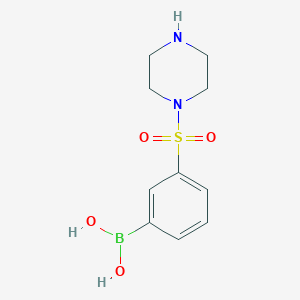
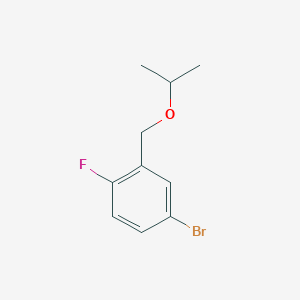

![5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1446067.png)
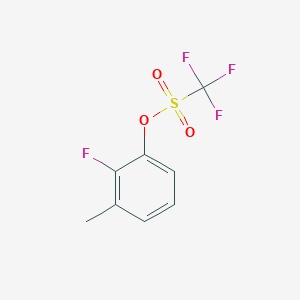
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)
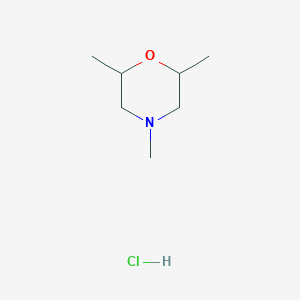
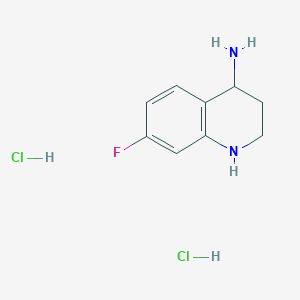
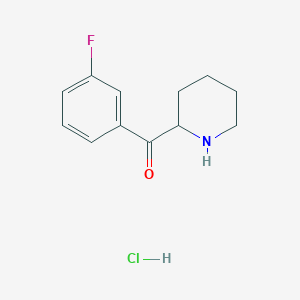
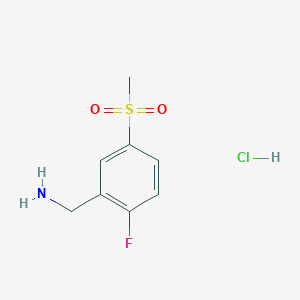
![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
